 
                            Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. Among the pyrimidine derivatives, 5-Bromopyrimidin-4-ol and its analogs have garnered significant attention due to their versatile applications in medicinal chemistry and as intermediates in organic synthesis. The following analysis delves into the mechanism of action and applications of 5-Bromopyrimidin-4-ol derivatives, drawing from the data provided by various research studies.
In the field of medicinal chemistry, 5-Bromopyrimidin-4-ol derivatives have shown promise as antiviral agents. For example, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have demonstrated marked inhibitory activity against retrovirus replication in cell culture, with some derivatives showing comparable activity to reference drugs like adefovir and tenofovir2. Additionally, 5-bromopyrimidin-4(3H)-ones have been explored as potent inhibitors of PDE5, an enzyme involved in the regulation of blood flow and smooth muscle relaxation, with certain derivatives exhibiting high inhibition activity4.
The anticancer and antibacterial properties of 5-Bromopyrimidin-4-ol derivatives have also been investigated. Novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives have been synthesized and shown to possess high anti-proliferative and anti-microbial activities, with potential for use in cancer therapy6. Furthermore, fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines have been synthesized and evaluated for their antitubercular activity, with some compounds displaying promising activity against various Mycobacterium strains8.
In organic synthesis, 5-Bromopyrimidin-4-ol derivatives serve as key intermediates. The synthesis of 5-bromo-N,N-dimethylpyrimidin-2-amine and its subsequent reactions to form bipyrimidines with different substituents exemplifies their utility in creating complex organic molecules7. These compounds, although showing little activity as amplifiers of phleomycin, highlight the diverse synthetic applications of bromopyrimidine derivatives.
5-Bromopyrimidin-4-ol is classified as a brominated derivative of pyrimidine, which is a six-membered aromatic ring containing nitrogen atoms. The compound is recognized for its role in organic synthesis, particularly in the development of antiviral and anticancer agents.
The synthesis of 5-Bromopyrimidin-4-ol typically involves the bromination of pyrimidin-4-ol. A common method includes:
The molecular structure of 5-Bromopyrimidin-4-ol can be described as follows:
The presence of both functional groups (bromine and hydroxyl) allows for diverse reactivity patterns, making it a versatile compound in chemical synthesis.
5-Bromopyrimidin-4-ol participates in various chemical reactions:
The mechanism of action for compounds derived from 5-Bromopyrimidin-4-ol often involves:
5-Bromopyrimidin-4-ol has numerous applications across various scientific fields:
5-Bromopyrimidin-4-ol (systematic name: 5-bromo-1H-pyrimidin-6-one) is a brominated derivative of pyrimidinone with the molecular formula C₄H₃BrN₂O. Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position and a hydroxyl group at the 4-position, enabling tautomerism between the 4-hydroxyl and 4-oxo forms. This tautomerism significantly influences its reactivity and hydrogen-bonding capabilities. The compound is also referred to as 5-bromo-4-hydroxypyrimidine or 5-bromopyrimidin-4(3H)-one in pharmacological contexts [2].
Key identifiers include:
Table 1: Structural and Identifiers of 5-Bromopyrimidin-4-ol
| Property | Value/Descriptor | 
|---|---|
| Molecular Formula | C₄H₃BrN₂O | 
| SMILES | C1=C(NC=N1)BrO (tautomeric representation) | 
| InChI | InChI=1S/C4H3BrN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | 
| Tautomeric Forms | 4-Hydroxyl (enol) vs. 4-oxo (keto) | 
5-Bromopyrimidin-4-ol emerged as a pivotal intermediate in the late 20th century with advances in cross-coupling chemistry. Its significance grew with the adoption of Suzuki-Miyaura reactions, where the bromine atom serves as a leaving group for palladium-catalyzed couplings. Early applications focused on synthesizing nucleoside analogs, but the compound’s utility expanded with the development of protocols for C–C and C–heteroatom bond formation [3] [6]. Key milestones include:
Table 2: Historical Milestones in 5-Bromopyrimidin-4-ol Chemistry
| Period | Development | Application Focus | 
|---|---|---|
| 1980–2000 | Halogen reactivity profiling | Nucleoside analog synthesis | 
| 2000–2010 | Suzuki coupling optimizations | Biaryl-based drug scaffolds | 
| 2010–Present | Tautomer-directed metalation strategies | Functionalized heterocycles | 
Pharmaceutical Applications
5-Bromopyrimidin-4-ol is a critical precursor in designing bioactive molecules:
Synthetic Applications
The compound’s versatility in organic synthesis includes:
Table 3: Key Synthetic Routes and Applications of 5-Bromopyrimidin-4-ol
| Reaction Type | Conditions/Reagents | Product | Application | 
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane | 5-Arylpyrimidin-4-ols | HIV-1 inhibitors [3] | 
| Thiolation | P₂S₅, pyridine, reflux | Pyrimidin-4-thiols | Antiviral scaffolds [3] | 
| Etherification | K₂CO₃, alkyl halides | 2-Alkoxypyrimidine derivatives | PDE5 inhibitors [6] | 
| Acylation | Acyl chlorides, base | N-Acylpyrimidinones | Antifungal agents [5] | 
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1